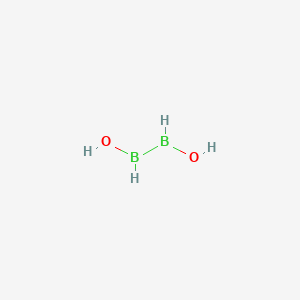![molecular formula C29H35N3O4 B1257317 (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide](/img/structure/B1257317.png)
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide is a cyclopeptide alkaloid isolated from the bark of Discaria americana . This compound, along with its counterpart Discarene D, was identified through spectroscopic methods, primarily nuclear magnetic resonance spectroscopy . Cyclopeptide alkaloids are known for their complex structures and potential biological activities, making them a subject of interest in natural product chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves the isolation of the compound from the bark of Discaria americana . The bark is typically dried and ground before being subjected to extraction using methanol in a Soxhlet apparatus for 12 hours . The resulting methanol extracts are then filtered and concentrated under vacuum to yield the crude residues . Further purification is achieved through chromatographic techniques to isolate this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its structure. The compound is primarily obtained through extraction from natural sources, which limits its availability for extensive industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide, like other cyclopeptide alkaloids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.
Aplicaciones Científicas De Investigación
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide has been studied for its potential biological activities, including antimicrobial and anticancer properties . Its unique structure makes it a valuable compound for research in natural product chemistry and drug discovery. Additionally, cyclopeptide alkaloids like this compound are of interest for their potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide involves its interaction with specific molecular targets and pathways. Cyclopeptide alkaloids are known to interact with cellular membranes and proteins, potentially disrupting cellular processes and leading to biological effects . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Discarene D: Another cyclopeptide alkaloid isolated from Discaria americana.
Myrianthine A: A cyclopeptide alkaloid with similar structural features.
Cyclopeptide Alkaloids from Scutia buxifolia: These compounds share structural similarities with (E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide and have been studied for their antimicrobial activity.
Uniqueness
This compound is unique due to its specific structure and the presence of distinct amino acid residues in its cyclopeptide ring
Propiedades
Fórmula molecular |
C29H35N3O4 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
(E)-4-methyl-N-[(3R,4S,7S,10E)-7-(2-methylpropyl)-5,8-dioxo-3-phenyl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pent-2-enamide |
InChI |
InChI=1S/C29H35N3O4/c1-19(2)10-15-25(33)32-26-27(22-8-6-5-7-9-22)36-23-13-11-21(12-14-23)16-17-30-28(34)24(18-20(3)4)31-29(26)35/h5-17,19-20,24,26-27H,18H2,1-4H3,(H,30,34)(H,31,35)(H,32,33)/b15-10+,17-16+/t24-,26-,27+/m0/s1 |
Clave InChI |
BCKFBSQASKVSKD-LSVUHMDWSA-N |
SMILES isomérico |
CC(C)C[C@H]1C(=O)N/C=C/C2=CC=C(C=C2)O[C@@H]([C@@H](C(=O)N1)NC(=O)/C=C/C(C)C)C3=CC=CC=C3 |
SMILES canónico |
CC(C)CC1C(=O)NC=CC2=CC=C(C=C2)OC(C(C(=O)N1)NC(=O)C=CC(C)C)C3=CC=CC=C3 |
Sinónimos |
discarene C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Oxo-N-[(3S)-2-oxopyrrolidin-3-YL]dodecanamide](/img/structure/B1257238.png)
![(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1257240.png)



![[(1S,3S,5Z,7R,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1257248.png)

![3,5-dimethoxy-N-[1-[oxo(thiophen-2-yl)methyl]-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B1257251.png)


![[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
